

Protocol for the Purification of Neon to Ultra-High Purity Levels

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Compound of Interest

Compound Name: Neon

Cat. No.: B1203905

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ultra-high purity (UHP) **neon** gas is a critical component in various advanced applications, most notably in the semiconductor industry for deep ultraviolet (DUV) lithography, where it serves as a buffer gas in excimer lasers.^[1] The performance and lifespan of these lasers are highly dependent on the purity of the **neon** gas, as even trace levels of impurities can absorb laser light or interfere with the gas discharge process. This document provides a detailed protocol for the multi-stage purification of **neon** to achieve ultra-high purity levels, typically 99.999% (5N) or higher.

The overall process begins with the extraction of a crude **neon**-helium mixture from air in an air separation unit (ASU) via cryogenic distillation. This initial mixture is then subjected to a series of purification steps designed to remove specific impurities such as nitrogen, oxygen, hydrogen, helium, and trace hydrocarbons.

Data Presentation: Impurity Reduction at Each Purification Stage

The following table summarizes the typical impurity concentrations at various stages of the **neon** purification process. The initial "Crude **Neon**" data represents the composition of the gas

mixture obtained from the primary cryogenic distillation of air. Subsequent columns show the progressive reduction of impurities after each purification step.

Impurity	Crude Neon ex-ASU (mol%)	After Cryogenic Adsorption (ppm)	After Catalytic Purification (ppm)	Final UHP Neon (ppm)
Nitrogen (N ₂)	~2.0%	< 10	< 10	< 1
Oxygen (O ₂)	< 10 ppm	< 1	< 0.1	< 0.1
Hydrogen (H ₂)	Variable	Variable	< 1	< 0.1
Helium (He)	15-25%	15-25%	15-25%	< 5
Methane (CH ₄)	< 1 ppm	< 0.1	< 0.1	< 0.05
Carbon Monoxide (CO)	< 1 ppm	< 0.1	< 0.1	< 0.05
Carbon Dioxide (CO ₂)	< 1 ppm	< 0.1	< 0.1	< 0.05
Water (H ₂ O)	< 1 ppm	< 0.1	< 0.1	< 0.05

Experimental Protocols

This section details the methodologies for the key experiments and processes involved in the purification of **neon** to ultra-high purity levels.

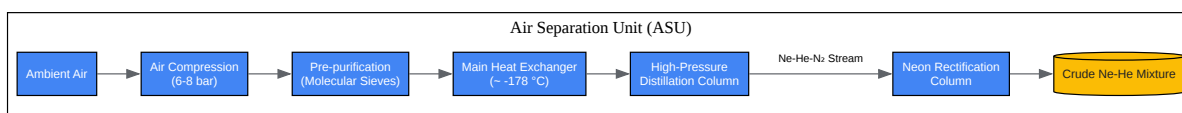
Cryogenic Fractional Distillation (Primary Purification)

This initial step separates a crude **neon**-helium-nitrogen mixture from the main components of air (nitrogen and oxygen) in an Air Separation Unit (ASU).

Methodology:

- Air Compression and Pre-purification: Ambient air is compressed to approximately 6-8 bar.^[2] It is then passed through molecular sieve beds to remove moisture, carbon dioxide, and hydrocarbons.^{[2][3]}

- **Cryogenic Cooling:** The purified, compressed air is cooled to cryogenic temperatures (around -178°C) in a main heat exchanger.[3]
- **Fractional Distillation in Double Column:** The cooled air enters a high-pressure distillation column where it is separated into a nitrogen-rich vapor at the top and an oxygen-rich liquid at the bottom.[2] A side stream rich in **neon**, helium, and nitrogen is drawn from the upper section of the high-pressure column.
- **Neon Column Rectification:** This side stream is fed into a separate **neon** column. Through further rectification at cryogenic temperatures, a crude **neon**-helium mixture is concentrated at the top of the column, while liquid nitrogen is collected at the bottom.



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*Cryogenic distillation for crude **neon** production.*

Cryogenic Adsorption (Nitrogen Removal)

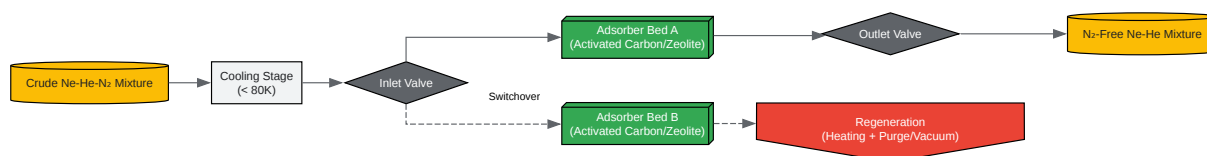
This stage removes the bulk of the remaining nitrogen from the crude **neon**-helium mixture.

Methodology:

- **Cooling:** The crude **neon**-helium-nitrogen gas mixture is cooled to a temperature below 80 K. [4]
- **Adsorption:** The cooled gas is passed through a series of adsorber vessels packed with an adsorbent material, typically activated carbon or a specialized zeolite.[5][6] The lower temperature promotes the physisorption of nitrogen onto the adsorbent surface.
- **Breakthrough Monitoring:** The composition of the gas exiting the adsorber is monitored in real-time using a gas analyzer. The process is stopped or switched to a fresh adsorber bed

before nitrogen "breaks through" the adsorbent bed.

- **Regeneration:** The saturated adsorbent bed is regenerated by heating it to a high temperature (e.g., 150-250°C) under a vacuum or a purge of inert gas to desorb the captured nitrogen.



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Dual-bed cryogenic adsorption system for nitrogen removal.

Catalytic Purification (Hydrogen and Hydrocarbon Removal)

This step removes hydrogen and trace hydrocarbon impurities through catalytic oxidation.

Methodology:

- **Gas Blending:** A controlled amount of oxygen (typically in slight excess of the stoichiometric requirement to react with hydrogen and hydrocarbons) is added to the **neon**-helium gas stream.
- **Pre-heating:** The gas mixture is pre-heated to the optimal reaction temperature for the catalyst, which is typically in the range of 150-300°C for a palladium-based catalyst.
- **Catalytic Conversion:** The heated gas mixture is passed through a reactor vessel containing a catalyst, commonly palladium or platinum dispersed on a high-surface-area support like alumina (Al₂O₃).^{[7][8][9]} The catalyst facilitates the oxidation of hydrogen to water (H₂O) and hydrocarbons to carbon dioxide (CO₂) and water.

- **Post-cooling and Trapping:** The gas stream exiting the reactor is cooled, and the resulting water and carbon dioxide are removed using a downstream cold trap or a molecular sieve adsorbent bed.

Final Purification: Cryogenic Distillation (Helium Removal)

The final step to achieve ultra-high purity is the separation of helium from **neon**. This is accomplished through a final cryogenic distillation process at a lower temperature than the initial air separation.

Methodology:

- **Deep Cooling:** The purified **neon**-helium mixture is cooled to approximately 26 K.[\[4\]](#)
- **Liquefaction and Separation:** At this temperature, **neon** condenses into a liquid while helium remains in the gaseous phase. The liquid **neon** is collected at the bottom of a distillation column, while the gaseous helium is removed from the top.
- **Rectification:** The liquid **neon** is further purified in the rectification column to remove any residual dissolved helium, yielding the final ultra-high purity liquid **neon** product.[\[4\]](#)

Quality Control and Analysis

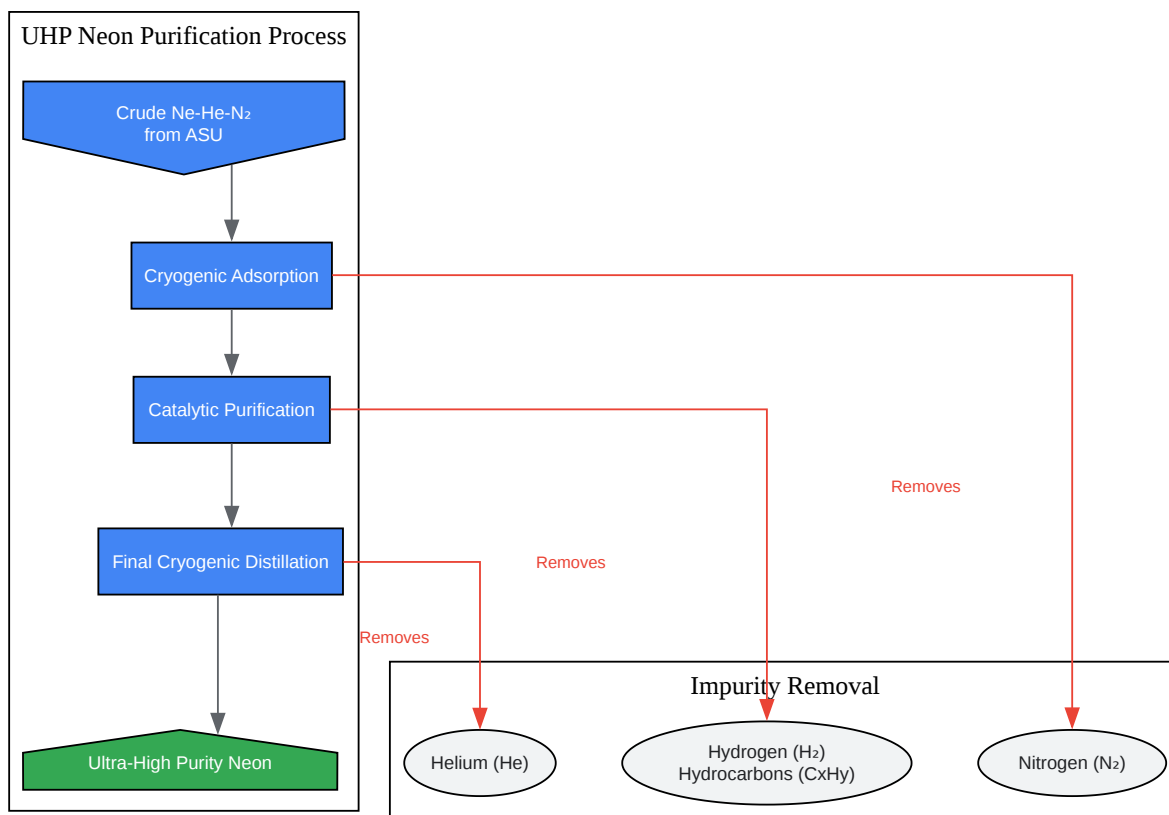
The purity of the **neon** at various stages and the final product is meticulously monitored using advanced analytical techniques.

Gas Chromatography (GC)

Methodology:

- **Instrumentation:** A gas chromatograph equipped with a suitable detector, such as a Pulsed Discharge Helium Ionization Detector (PDHID) or a Thermal Conductivity Detector (TCD), is used.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) For enhanced sensitivity and identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS).

- **Column Selection:** A packed or capillary column with a stationary phase capable of separating the impurities of interest (e.g., He, H₂, O₂, N₂, CH₄, CO, CO₂) from the **neon** matrix is selected.
- **Sample Injection:** A known volume of the **neon** gas sample is injected into the GC.
- **Separation:** The sample is carried through the column by an inert carrier gas (typically helium or **neon** itself). The different components of the sample travel through the column at different rates based on their interaction with the stationary phase, leading to their separation.
- **Detection and Quantification:** As each component elutes from the column, it is detected by the detector, which generates a signal. The retention time is used to identify the component, and the peak area is used to quantify its concentration by comparing it to certified gas standards. Detection limits for many impurities can reach the sub-μmol/mol (ppm) or even nmol/mol (ppb) level.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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*Logical flow of impurity removal in **neon** purification.*

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